3-(3-Bromophenyl)-3-methyloxetane
Overview
Description
3-(3-Bromophenyl)-3-methyloxetane: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyloxetane moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Similar compounds have shown various effects at the molecular level, including changes in the expression of some compounds .
Action Environment
It’s worth noting that the success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-3-methyloxetane typically involves the bromination of a phenyl precursor followed by the formation of the oxetane ring. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring using a catalyst such as iron(III) bromide (FeBr3) in the presence of bromine (Br2) . The subsequent formation of the oxetane ring can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-3-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substituted Phenyl Derivatives: Products with various functional groups replacing the bromine atom.
Oxetane Derivatives: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 3-(3-Bromophenyl)-3-methyloxetane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling and cyclization reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .
Comparison with Similar Compounds
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl structure but different functional groups.
3-Bromophenyl Propionic Acid: Another bromophenyl derivative used in various chemical syntheses.
Uniqueness: 3-(3-Bromophenyl)-3-methyloxetane is unique due to its combination of a bromophenyl group and an oxetane ring, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQATFJUFANHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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